molecular formula C16H26N4O3S B2709456 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide CAS No. 923233-26-5

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide

Cat. No. B2709456
CAS RN: 923233-26-5
M. Wt: 354.47
InChI Key: ODYSJFAASYBPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CX-4945 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

CX-4945 acts as a selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that regulates various cellular processes such as cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by CX-4945 leads to the disruption of these processes, resulting in the suppression of tumor growth, improvement in cognitive function, and inhibition of viral replication.
Biochemical and Physiological Effects:
CX-4945 has been shown to have various biochemical and physiological effects. In cancer research, CX-4945 has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In neurodegenerative diseases, CX-4945 has been shown to reduce neuroinflammation, improve synaptic plasticity, and enhance cognitive function. In infectious diseases, CX-4945 has been shown to inhibit viral replication and reduce the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using CX-4945 in lab experiments include its high selectivity for protein kinase CK2, its ability to inhibit the activity of CK2 in vivo, and its potential applications in various fields. The limitations of using CX-4945 in lab experiments include its relatively high cost, its potential toxicity, and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on CX-4945. These include the development of new analogs with improved selectivity and potency, the investigation of its potential applications in other fields such as immunology and stem cell research, and the determination of its optimal dosage and administration in clinical trials. Additionally, further research is needed to determine the potential side effects of CX-4945 and its long-term effects on human health.

Synthesis Methods

The synthesis of CX-4945 involves the reaction of 2-(2-aminothiazol-4-yl)-N-(3-methoxypropyl)acetamide with cyclohexylisocyanate. The reaction takes place in the presence of a suitable solvent and a catalyst, and the resulting product is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

CX-4945 has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CX-4945 has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer. This inhibition leads to the suppression of tumor growth and metastasis. In neurodegenerative diseases, CX-4945 has been shown to improve cognitive function and reduce neuroinflammation. In infectious diseases, CX-4945 has been shown to inhibit the replication of certain viruses such as hepatitis C virus.

properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-23-9-5-8-17-14(21)10-13-11-24-16(19-13)20-15(22)18-12-6-3-2-4-7-12/h11-12H,2-10H2,1H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYSJFAASYBPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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